Palbociclib 2HCl
Overview
Description
Palbociclib, also known as PD-0332991, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It was the first CDK4/6 inhibitor to be approved as a cancer therapy . It is an endocrine-based chemotherapeutic agent used in combination with other antineoplastic agents to treat HER2-negative and HR-positive advanced or metastatic breast cancer .
Synthesis Analysis
The synthesis of Palbociclib involves a solution of 4-chloro-5-bromo-2-(methylthio) pyrimidine in dioxane, to which DIPEA and cyclopentylamine are added . The reaction mixture is then stirred at 100 °C for 4 hours .
Molecular Structure Analysis
Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .
Chemical Reactions Analysis
Palbociclib is a highly specific inhibitor of Cdk4 and Cdk6, having no activity against a panel of 36 additional protein kinases . It is extensively metabolized by cytochrome P450 3A4 .
Physical And Chemical Properties Analysis
Palbociclib has a molecular formula of C24H29N7O2 and a molecular weight of 447.53 . It is soluble in DMSO at 10 mg/mL . It exhibits a large inter-individual variability in exposure (coefficient of variation range 40–95% for minimum plasma concentration) .
Safety And Hazards
Palbociclib has been associated with several adverse events, including neutropenia, leukopenia, thrombocytopenia, stomatitis and mucositis, and acute liver injury . The incidence of anemia and QT prolongation were more weakly associated, and incidences of serious infections and pulmonary embolism were similar between groups after propensity score matching .
Future Directions
Palbociclib is currently being investigated in early breast cancer as well as in other types of cancer . A recent study found increased risks of several adverse events identified in clinical trials, but no increased risk of serious infections or pulmonary embolism when comparing new users of palbociclib-fulvestrant to fulvestrant monotherapy . Ongoing clinical trials are investigating the role of palbociclib in early breast cancer as well as in other types of cancer .
properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIVNBSTFKZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733858 | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palbociclib 2HCl | |
CAS RN |
571189-11-2 | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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